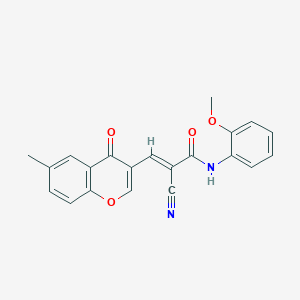
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. It has also shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide varies depending on its application. In antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it suppresses the production of inflammatory cytokines. In anti-diabetic activity, it improves insulin sensitivity. In herbicidal activity, it inhibits the growth of weeds by interfering with photosynthesis. In fluorescent probe activity, it exhibits fluorescence when exposed to UV light.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. It also modulates the expression of various genes involved in different cellular processes. In animal studies, it has been found to have low toxicity and no adverse effects on vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in lab experiments include its low toxicity, high stability, and diverse applications. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Its high cost and complex synthesis method can also limit its availability for research purposes.
Zukünftige Richtungen
The potential applications of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in various fields provide numerous opportunities for future research. Some possible future directions include exploring its potential as a therapeutic agent for other diseases, investigating its mode of action in different cellular processes, optimizing its synthesis method to reduce cost and increase yield, and developing new applications in material science.
Synthesemethoden
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide involves the reaction of 2-methoxybenzaldehyde, malononitrile, 6-methyl-4H-chromen-4-one, and acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-8-18-16(9-13)20(24)15(12-27-18)10-14(11-22)21(25)23-17-5-3-4-6-19(17)26-2/h3-10,12H,1-2H3,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPOQBSMSQKHP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methoxyaniline](/img/structure/B5431283.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)

![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![3-(2-ethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431347.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)